N-Nitroso-N/'-nitro-N-propylguanidine
Description
N-Nitroso-N'-nitro-N-propylguanidine (CAS: 13010-07-6) is a nitrosated guanidine derivative with the molecular formula C₄H₉N₅O₃ and a molecular weight of 175.15 g/mol . The compound is structurally characterized by a guanidine backbone modified with nitroso (-NO) and nitro (-NO₂) groups on adjacent nitrogen atoms, alongside a propyl alkyl chain. Its hazards include flammability, carcinogenicity, and toxicity via inhalation, ingestion, or dermal exposure .
Structure
2D Structure
Properties
IUPAC Name |
2-nitro-1-nitroso-1-propylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVCHFOAZOVDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=N[N+](=O)[O-])N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(/C(=N/[N+](=O)[O-])/N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-07-6 | |
| Record name | N′-Nitro-N-nitroso-N-propylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC33674 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Nitration of N-Propylguanidine
The initial step introduces the nitro group at the N'-position. N-Propylguanidine is treated with concentrated nitric acid under controlled conditions to form N-nitro-N'-propylguanidine (CAS 35091-64-6). Key parameters include:
-
Temperature : 0–5°C to minimize side reactions such as oxidation or decomposition.
-
Acid Concentration : ≥90% nitric acid ensures efficient nitration.
Equation :
Nitrosation of N-Nitro-N'-propylguanidine
The nitroso group is introduced at the N-position using sodium nitrite (NaNO) in acidic media. This step is typically conducted at low temperatures to prevent diazotization or denitrosation.
Equation :
Table 1: Optimization of Nitrosation Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes selectivity |
| NaNO:Substrate Ratio | 1.2:1 | Prevents over-nitrosation |
| Acid Strength | 6 M HCl | Ensures protonation of amine |
Alternative Method: One-Pot Nitration-Nitrosation
A modified approach combines nitration and nitrosation in a single reactor, reducing purification steps. This method employs tert-butyl nitrite (TBN) as a dual-function reagent under solvent-free conditions.
Reaction Mechanism
TBN acts as both a nitrating and nitrosating agent via in situ generation of nitrosonium (NO) and nitronium (NO) ions. The propylguanidine substrate undergoes sequential electrophilic substitution.
Advantages :
Limitations :
Equation :
Critical Analysis of Methodologies
Yield and Purity Considerations
-
Stepwise Method : Higher purity (≥95%) but involves intermediate isolation.
-
One-Pot Method : Faster but prone to impurities like N-nitroguanidine or N-propylurea .
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Yield | 75–80% | 55–60% |
| Purity | High | Moderate |
| Scalability | Industrial feasible | Limited to lab-scale |
| Safety | Moderate risk | High risk |
Biological Activity
N-Nitroso-N/'-nitro-N-propylguanidine (NNPG) is a member of the N-nitroso compound family, known for its significant biological activity, particularly its carcinogenic potential. This article explores the biological activity of NNPG, focusing on its mechanisms of action, carcinogenicity, and relevant case studies.
Overview of N-Nitroso Compounds
N-nitroso compounds are a class of organic compounds characterized by the presence of a nitroso group () attached to a nitrogen atom in an amine. These compounds are typically formed through the reaction of nitrites with secondary amines or amides, often occurring in food processing. The carcinogenic properties of N-nitroso compounds, including NNPG, have been well-documented in various studies.
Mechanisms of Carcinogenicity
The carcinogenicity of NNPG and similar compounds is attributed to several mechanisms:
- Formation of DNA Adducts : NNPG can form stable adducts with DNA, leading to mutations.
- DNA Damage : It induces DNA strand breaks and inhibits DNA repair mechanisms, contributing to genomic instability.
- Oncogene Activation : Evidence suggests that N-nitroso compounds can lead to mutations in oncogenes such as K-ras, which are pivotal in cancer development .
Carcinogenic Evidence from Animal Studies
Numerous studies have demonstrated the carcinogenic effects of NNPG in animal models:
- Mice Studies : Subcutaneous injection of NNPG resulted in lung and liver tumors and hemangioendotheliomas in mice .
- Rat Studies : Oral administration produced a variety of tumors including adenocarcinomas in the gastrointestinal tract. Specific findings include:
| Animal Model | Route of Administration | Tumor Types Induced |
|---|---|---|
| Mice | Subcutaneous | Lung tumors, liver tumors |
| Rats | Oral | Esophageal carcinoma, gastric adenocarcinoma |
| Hamsters | Oral | Intestinal adenocarcinoma |
| Dogs | Oral | Leiomyosarcomas |
Epidemiological Studies
Epidemiological studies have linked dietary intake of N-nitroso compounds to various cancers:
- A meta-analysis indicated associations between dietary nitrate/nitrite intake and gastrointestinal cancers .
- Specific studies have shown odds ratios for cancer associated with high intake of nitrosamines ranging from 1.3 to 7.0, indicating a significant risk factor for certain populations .
Case Studies
- Brain Tumors : A notable case involved three individuals from a genetics laboratory exposed to MNNG (related compound) over several years, leading to gliomas and colon cancer .
- Food Processing Impact : Research highlighted that despite efforts to reduce nitrite use in food products, N-nitroso compounds continue to be formed under specific conditions, maintaining their relevance as potential carcinogens in dietary contexts .
Scientific Research Applications
Pharmacological Applications
2.1. Cancer Research
NNPG has been studied for its mutagenic properties, particularly its role in inducing gastric cancer. Research indicates that compounds like NNPG can form DNA adducts, leading to mutations that may contribute to carcinogenesis. A significant study involving over 521,000 individuals linked dietary intake of nitrosamines to increased gastric cancer risk, highlighting NNPG's relevance in cancer epidemiology .
2.2. Drug Development
As a precursor in the synthesis of other pharmaceutical compounds, NNPG has shown potential as a lead compound in the development of new drugs targeting various diseases. Its ability to modify biological pathways makes it a candidate for further investigation in drug design .
Toxicological Studies
NNPG is recognized for its genotoxic effects, making it crucial in toxicological assessments. Studies have demonstrated that exposure to nitrosamines can lead to significant DNA damage, prompting investigations into their safety profiles in consumer products and pharmaceuticals .
Table 1: Summary of Toxicological Effects of NNPG
Applications in Organic Synthesis
NNPG serves as a reagent in various organic synthesis processes. It can be utilized to introduce nitroso groups into organic molecules, facilitating the synthesis of complex nitrogen-containing compounds.
4.1. Synthetic Pathways
The compound can be employed in reactions such as:
- Nitrosation Reactions : NNPG can act as a nitrosating agent, converting amines into their corresponding nitroso derivatives.
- Functional Group Transformations : It enables the transformation of primary amines into more complex structures through diazotization processes.
Environmental and Safety Considerations
Given its mutagenic properties, NNPG poses environmental risks and requires careful handling during laboratory procedures. Regulatory frameworks often classify such compounds under hazardous materials due to their potential impact on human health and ecosystems.
Case Studies
Case Study 1: Gastric Cancer Risk Assessment
A longitudinal study evaluated the dietary intake of nitrosamines among participants and correlated it with gastric cancer incidence over six years. The findings indicated that higher levels of endogenous nitroso compounds were significantly associated with increased non-cardia gastric cancer risk .
Case Study 2: Genotoxicity Testing
In vitro assays conducted on various cell lines demonstrated that NNPG exposure resulted in dose-dependent DNA damage, reinforcing its classification as a genotoxic agent . These studies are pivotal for understanding the implications of nitrosamines in food safety and public health.
Comparison with Similar Compounds
Structural Analogs
N-Nitroso-N'-nitro-N-propylguanidine belongs to the nitrosoguanidine family, which includes:
*CAS inferred from homologous series.
Key Structural Differences :
Mutagenic Potency and Mechanisms
- MNNG : Rapidly depletes intracellular NAD by activating poly(ADP-ribose) polymerase (PARP), leading to DNA repair exhaustion and apoptosis . Its mutagenicity in Salmonella assays is well-documented, with a focus on alkylation at guanine residues .
- N-Nitroso-N'-nitro-N-propylguanidine : Exhibits higher mutagenic complexity in bacterial assays compared to MNNG, attributed to its larger alkyl group facilitating diverse DNA adducts (e.g., O⁶-propylguanine) .
Hazard Profiles
Broader Comparison with Other Nitrosamines
Non-Guanidine Nitrosamines
Key Differences :
- Reactivity: Nitrosoguanidines (e.g., MNNG, propyl derivative) are more reactive than non-guanidine nitrosamines due to dual nitroso/nitro groups.
- Regulatory Focus : NDMA and NMDA are prioritized in drug safety (e.g., ranitidine recalls ), while nitrosoguanidines remain niche research chemicals.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-Nitroso-N'-nitro-N-propylguanidine with high purity, and how can intermediates be characterized?
- Answer : Synthesis typically involves nitrosation of precursor amines under controlled acidic conditions (e.g., using nitrous acid). Purity is ensured via recrystallization in aprotic solvents. Intermediate characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) to confirm structural integrity. For polymorph identification, variable-temperature NMR can resolve dynamic molecular behavior in solids . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and detecting trace impurities.
Q. How can researchers detect and quantify trace N-Nitroso-N'-nitro-N-propylguanidine in complex matrices like biological samples or pharmaceuticals?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred due to its sensitivity and specificity. Sample preparation should include derivatization to enhance volatility (e.g., using pentafluorophenyl propionic anhydride). For validation, spike-and-recovery experiments in matrices (e.g., plasma, drug formulations) are essential to assess limits of detection (LOD) below 1 ppb . Isotope dilution with deuterated analogs (e.g., N-Nitrosodi-n-propyl-d-amine) improves accuracy by correcting for matrix effects .
Q. What are the key stability considerations for storing N-Nitroso-N'-nitro-N-propylguanidine, and how can degradation pathways be monitored?
- Answer : Store at 0–6°C in amber vials to minimize photolytic and thermal degradation. Stability studies should track nitroso group reactivity under varying pH and humidity using accelerated aging protocols. Degradation products (e.g., secondary amines, nitramines) are identified via gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD). Kinetic modeling (e.g., Arrhenius plots) predicts shelf life under long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the alkylating activity of N-Nitroso-N'-nitro-N-propylguanidine in DNA, and how do cellular thiols modulate this process?
- Answer : The compound generates methylating agents (e.g., methyl diazonium ions) via acid-catalyzed decomposition. Thiols (e.g., glutathione) accelerate decomposition by nucleophilic attack on the nitroso group, increasing alkylation rates. -postlabeling assays reveal preferential methylation at guanine’s O position, a mutagenic hotspot. Comparative studies with dimethyl sulfate show thiol-dependent enhancement of DNA adduct formation, critical for understanding carcinogenicity .
Q. How can conflicting data on N-Nitroso-N'-nitro-N-propylguanidine’s mutagenic potency in different cell lines be resolved?
- Answer : Discrepancies arise from variations in cellular thiol content (e.g., rodent embryo cells vs. human HepG2). Quantify intracellular glutathione via HPLC-fluorescence pre-/post-exposure. Use CRISPR-edited cell lines (e.g., GST-knockouts) to isolate thiol-mediated detoxification pathways. Dose-response curves adjusted for thiol concentrations reconcile potency differences and improve cross-model extrapolation .
Q. What experimental strategies mitigate N-Nitroso-N'-nitro-N-propylguanidine contamination in pharmaceuticals, particularly from packaging materials?
- Answer : Screen nitrocellulose-based blister packs for amine residues using headspace GC-MS. Replace nitrocellulose with inert polymers (e.g., cyclic olefin copolymer). During drug synthesis, avoid nitrite-containing excipients and implement in-process controls (e.g., ion chromatography for nitrite quantification). Accelerated stability testing under high humidity identifies contamination risks early .
Q. What advanced analytical techniques differentiate N-Nitroso-N'-nitro-N-propylguanidine from structurally similar nitrosamines in environmental samples?
- Answer : Two-dimensional -edited NMR spectroscopy resolves overlapping signals in complex mixtures. For non-destructive analysis, Raman microscopy with multivariate analysis (e.g., PCA) distinguishes nitroso group vibrational modes. High-field ion mobility spectrometry (IMS) coupled with collision-induced dissociation (CID) enhances selectivity in low-concentration samples .
Methodological Recommendations
- Data Contradiction Analysis : Use orthogonal analytical techniques (e.g., NMR + HRMS) to validate findings. Cross-reference with IARC monographs for carcinogenicity thresholds .
- Experimental Design : Include deuterated internal standards and negative controls (e.g., thiol-depleted media) to isolate mechanistic variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
